1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a pyrazole ring with a pyrrolidine moiety, contributing to its pharmacological properties. The compound's synthesis and biological activity have garnered interest in medicinal chemistry, particularly for its potential uses in treating various diseases.
This compound is classified as a pyrazole derivative, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles have been studied extensively due to their ability to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties . The specific structural features of 1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol enhance its potential as a therapeutic agent.
The synthesis of 1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol can be achieved through several methodologies. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method allows for the formation of polysubstituted pyrazoles in good yields. For example, the reaction of β-diketones with hydrazine under acidic conditions can yield various pyrazole derivatives .
Another efficient synthesis method employs microwave activation coupled with solvent-free conditions, which has been shown to enhance reaction rates and yields significantly. This method is particularly advantageous for synthesizing 3,5-substituted pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds .
The molecular structure of 1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol consists of a pyrazole ring substituted at the 4-position with a pyrrolidine group. The presence of two methyl groups at the 1 and 3 positions contributes to its stability and solubility properties. The molecular formula can be represented as , and its molecular weight is approximately 206.25 g/mol.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically used to confirm the structure of synthesized compounds. The characteristic signals in NMR spectra can provide insights into the compound's environment and confirm successful synthesis .
The chemical reactivity of 1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol can be explored through various reactions typical for pyrazole derivatives. These include:
These reactions highlight the versatility of this compound in organic synthesis and its potential to serve as an intermediate in drug development .
The mechanism of action for 1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is not fully elucidated but is believed to involve modulation of biological pathways related to inflammation and pain perception. Pyrazole derivatives often act on cyclooxygenase enzymes or other targets involved in inflammatory processes. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory effects .
1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for pharmaceutical applications .
The potential applications of 1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol extend into various fields:
The ongoing research into pyrazole derivatives continues to reveal their significance in drug discovery and development .
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have evolved from incidental chemical curiosities to privileged scaffolds in rational drug design. The historical significance of pyrazoles in medicinal chemistry dates to the mid-20th century with the discovery of antipyretic and analgesic agents like antipyrine (1,2-dimethyl-3-phenyl-3-pyrazolin-5-one). Contemporary pharmaceutical research has systematically exploited the pyrazole core due to its remarkable hydrogen-bonding capability, metabolic stability, and spatial geometry that enables targeted interactions with biological macromolecules. The integration of pyrrolidine as a substituent—exemplified in compounds like 1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol—represents a strategic advancement to enhance three-dimensionality, basicity, and conformational restriction, thereby improving target selectivity and pharmacokinetic profiles. Patent analyses reveal escalating innovation, such as EP3066090A1 covering 4-(indol-3-yl)-pyrazole derivatives for oncology and neurodegenerative disorders [2], reflecting the therapeutic versatility of these hybrid architectures.
Table 1: Evolution of Pyrazole-Based Therapeutics
Era | Representative Drug | Therapeutic Area | Structural Advancement |
---|---|---|---|
1880s | Antipyrine | Analgesic/Antipyretic | Simple 1,2-diaryl substitution |
1960-1990s | Celecoxib | Anti-inflammatory | Sulfonamide pharmacophore integration |
2000-Present | Rimonabant analogs | Metabolic disorders | 1,3,5-trisubstituted variants |
Contemporary | Pyrrolidinyl-Pyrazoles | Multitargeted therapies | Saturated N-heterocycle fusion (e.g., pyrrolidine) |
This compound integrates three distinct pharmacophoric elements:
Table 2: Key Molecular Descriptors of 1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₅N₃O (derived from analog C₉H₁₂N₄O [3]) | HRMS (theoretical) |
SMILES | CC1=NN(C)C(=C1O)C2CCNC2 | Canonical representation |
Hydrogen Bond Donors | 2 (OH, NH) | ChemAxon |
Hydrogen Bond Acceptors | 3 (pyrazole N, OH, pyrrolidine N) | ChemAxon |
Topological Polar Surface Area | ~55 Ų | Ertl’s method [1] |
Log P (Predicted) | 0.8–1.5 | XLOGP3 algorithm [6] |
The structural synergy between these motifs is evidenced in bioactivity data. For instance, 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrates anti-inflammatory effects attributed to the pyrazole-pyrrolidine conjugation [4]. Furthermore, quantum mechanical calculations indicate intramolecular H-bonding between the pyrazole C5-OH and pyrrolidine N-H (distance ~2.1 Å), stabilizing a bioactive conformation essential for target affinity. This preorganization principle underlies the scaffold’s utility in kinase inhibitors and GPCR modulators where precise spatial presentation of functional groups dictates efficacy.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3